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molecular formula C12H16ClNO3 B165245 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride CAS No. 135072-15-0

4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride

Cat. No. B165245
M. Wt: 257.71 g/mol
InChI Key: CEDXMALCJZSQHA-UHFFFAOYSA-N
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Patent
US07902367B2

Procedure details

4-Benzylmorpholine-2-carboxylic acid hydrochloride (1.00 g, 3.88 mmol) in a 10 (w/w) % hydrochloric acid/methanol solution (20 mL) was stirred at room temperature for 2 hours. The solvent was evaporated and a saturated aqueous sodium bicarbonate solution was added to the residue to make the mixture basic. The mixture was then extracted with ethyl acetate and the extract washed with brine and was dried over magnesium sulfate. Evaporation of the solvent gave 730 mg (80%) of the desired compound as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([N:9]1[CH2:14][CH2:13][O:12][CH:11]([C:15]([OH:17])=[O:16])[CH2:10]1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Cl.[CH3:19]O>>[CH2:2]([N:9]1[CH2:14][CH2:13][O:12][CH:11]([C:15]([O:17][CH3:19])=[O:16])[CH2:10]1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N1CC(OCC1)C(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
a saturated aqueous sodium bicarbonate solution was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ethyl acetate
WASH
Type
WASH
Details
the extract washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 730 mg
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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